molecular formula C5H7N3O2 B2366540 Methyl 1H-1,2,3-triazol-1-ylacetate CAS No. 1021869-29-3

Methyl 1H-1,2,3-triazol-1-ylacetate

Cat. No. B2366540
CAS RN: 1021869-29-3
M. Wt: 141.13
InChI Key: DWFPKOHATFOSKS-UHFFFAOYSA-N
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Description

“Methyl 1H-1,2,3-triazol-1-ylacetate” is a chemical compound that belongs to the class of 1,2,3-triazoles . Triazoles are notable for their therapeutic importance and are linked with amine and ester groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and are involved in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids, such as “this compound”, involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction occurs between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized triazoles are then thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . This structure is known for its stability and ability to engage in various types of interactions, contributing to its wide range of applications .


Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve the 1,2,3-triazole ring. One notable reaction is the Cu (I) catalyzed [3+2] dipolar cycloaddition, which is used in the synthesis of 1,2,3-triazole hybrids . This reaction is regioselective, yielding 1,4-disubstituted-1,2,3-triazoles .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid at room temperature . Its molecular weight is 191.19 .

Scientific Research Applications

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, including derivatives like Methyl 1H-1,2,3-triazol-1-ylacetate, are known for their unique combination of facile accessibility via click chemistry and diverse supramolecular interactions. These interactions include hydrogen and halogen bonding, anion recognition, and coordination via nitrogen donors in triazolate and triazolium ions. Such properties enable their use in anion recognition, catalysis, and photochemistry, significantly extending beyond the initial scope of click chemistry (Schulze & Schubert, 2014).

Drug Discovery

In drug discovery, the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, a core reaction in click chemistry, is highly valued for its reliability, specificity, and bio-compatibility. Triazole products from such reactions are not merely passive linkers but actively engage with biological targets through hydrogen bonding and dipole interactions, showcasing their potential in developing new therapeutic agents (Kolb & Sharpless, 2003).

Synthesis and Structural Analysis

This compound has been synthesized through a one-pot, three-component strategy and characterized using various spectroscopic techniques. Its crystal structure investigations revealed stabilization by weak intermolecular hydrogen bonding interactions, forming dimers. Such structural insights are crucial for understanding the compound's reactivity and potential applications in designing materials and molecules with desired properties (Ahmed et al., 2016).

Antimicrobial Applications

Derivatives of 1,2,3-triazoles, including this compound, have been explored for their antimicrobial activities. For instance, certain 4-substituted N-phenyl-1,2,3-triazole derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential in addressing infectious diseases and contributing to the development of new antimicrobials (Boechat et al., 2011).

Safety and Hazards

The safety information for “Methyl 1H-1,2,3-triazol-1-ylacetate” indicates that it has a hazard statement of H302, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

methyl 2-(triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-5(9)4-8-3-2-6-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFPKOHATFOSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Nitriles were reacted with LiHMDS or KHMDS to benzamidines which were converted to triazole by melting with hydrazides. The triazoles were coupled with 2-bromoacetic acid methyl ester under basic conditions to give the desired triazole-1-yl-acetic acid methyl ester together with different quantities of the isomeric systhem. The triazole-1-yl-acetic acid methyl ester was hydrolyzed with LiOH to the coresponding acid. The isomeres were either seperated before ore after hydrolysis of the ester. Finally, the triazole-1-yl-acetic acides were coupled with aryl substituted piperazines to the desired products.
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